6-(3,4-Dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . A rapid practical process has been developed for synthesis of 2,4,5-trisubstituted-imidazoles in excellent yields up to 95% from readily available starting materials .Molecular Structure Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis
Imidazole shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of derivatives related to the compound of interest has been explored, revealing their potential in antiviral and antihypertensive activity. For instance, Nilov et al. (1995) reported the synthesis of 7,8-polymethylenehypoxanthines, precursors to 6-substituted purines, to study their antiviral and antihypertensive activities. This suggests a potential research application of similar compounds in the development of pharmaceutical agents with antiviral or antihypertensive effects (Nilov et al., 1995).
Luminescence Sensing
Another application is in the development of luminescence sensors. Shi et al. (2015) synthesized lanthanide(III)-organic frameworks using a dimethylphenyl imidazole dicarboxylate-based ligand, which exhibited selective sensitivity to benzaldehyde-based derivatives. These complexes could serve as potential fluorescence sensors for detecting specific chemicals (Shi et al., 2015).
Catalytic Activity
Compounds featuring imidazole rings have been shown to possess significant catalytic activity. Gamez et al. (2001) explored the use of copper-imidazole complexes as catalysts in the oxidative polymerization of 2,6-dimethylphenol, highlighting the importance of ligand structure on catalytic efficiency. This indicates the potential utility of similar compounds in catalytic processes (Gamez et al., 2001).
Mechanism of Action
Target of action
The compound “6-(3,4-Dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione” contains an imidazole ring, which is a common feature in many biologically active compounds . Imidazole derivatives are known to interact with various biological targets such as enzymes, receptors, and DNA .
Biochemical pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally well absorbed and distributed in the body due to their polar nature .
Result of action
Imidazole derivatives have been reported to have various biological activities such as antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Future Directions
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-7-10-24-19(27)17-18(23(6)21(24)28)22-20-25(14(4)15(5)26(17)20)16-9-8-12(2)13(3)11-16/h8-9,11H,7,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVSBDYZULHWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC(=C(C=C4)C)C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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